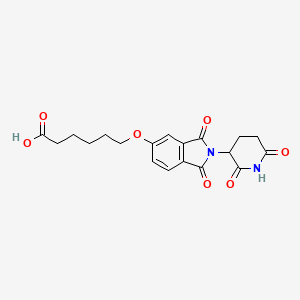
Thalidomide-5'-O-C5-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C5-acid is a chemically synthesized conjugate that acts as an E3 ligase ligand-linker. It combines the cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings and has shown potential in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C5-acid involves the conjugation of thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can be linked to the C5-acid.
Linker Attachment: The activated thalidomide is then reacted with a linker molecule under specific conditions to form the Thalidomide-5’-O-C5-acid conjugate.
Industrial Production Methods
While detailed industrial production methods for Thalidomide-5’-O-C5-acid are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory-scale synthesis. The process is optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Thalidomide-5’-O-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Thalidomide-5’-O-C5-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Thalidomide-5’-O-C5-acid exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the compound’s role in targeted protein degradation .
相似化合物的比较
Similar Compounds
Lenalidomide: Another thalidomide derivative with similar binding properties to cereblon.
Pomalidomide: A thalidomide analogue with enhanced potency and different therapeutic applications.
Iberdomide: A newer derivative with distinct molecular targets and pathways
Uniqueness
Thalidomide-5’-O-C5-acid is unique due to its specific linker structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C19H20N2O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C19H20N2O7/c22-15-8-7-14(17(25)20-15)21-18(26)12-6-5-11(10-13(12)19(21)27)28-9-3-1-2-4-16(23)24/h5-6,10,14H,1-4,7-9H2,(H,23,24)(H,20,22,25) |
InChI 键 |
ABGQQXZPUUPSMC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)

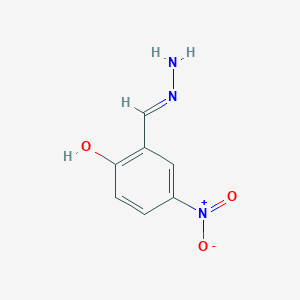
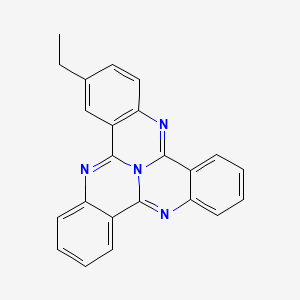
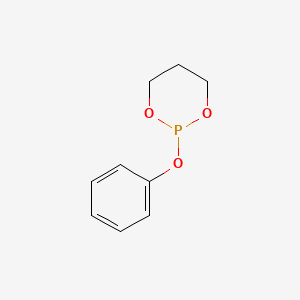
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

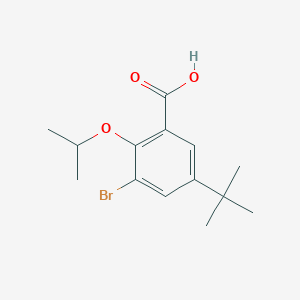
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

